Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid structure
949-99-5 structure
Product Name:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Número CAS:949-99-5
MF:C9H10N2O4
Megavatios:210.186702251434
MDL:MFCD00051221
CID:40396
PubChem ID:87573993
Update Time:2025-07-20

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-Nitro-L-phenylalanine
    • H-p-Nitro-Phe-OH
    • H-Phe(NO2)-OH . H2O
    • H-Phe(4-NO2)-OH
    • (S)-4-Nitrophenylalanine hydrate
    • H-Phe(4-NO_2)-OH
    • L-4-Nitrophe
    • 4-Nitro-L-phenylalanine Hydrate
    • (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
    • (P-NO2)PHE-OH
    • 4-Nitro-3-phenyl-L-alanine
    • L-Phenylalanine, 4-nitro-
    • 2-AMino-3-(4-nitrophenyl)propanoic acid
    • L-4-Nitrophenylalanine
    • L-Phenylalanine,4-nitro
    • L-p-Nitrophenylalanine
    • Phenylalanine,4-nitro
    • p-Nitro-L-phenylalanine
    • H-Phe(4-NO2)-OH Hydrate
    • (s)-2-amino-3-(4-nitrophenyl)propanoic acid
    • p-Nitrophenylalanine
    • l-4-no2-phe-oh
    • L-beta-Nitrophenylalanine
    • Phenylalanine, 4-nitro-
    • (s)-4-nitrophenylalanine
    • L-3-(p-Nitrophenyl)alanine
    • l-4-nitro phenylalanine
    • L-4-nitro-phenylalanine
    • 4-Nitro-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-nitrophenyl)-, L- (8CI)
    • (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
    • 3-(4-Nitrophenyl)-L-alanine
    • NSC 152925
    • CS-W020080
    • BRN 2809673
    • J-300422
    • NS00083414
    • Maybridge1_006682
    • PD196702
    • EINECS 213-446-8
    • 45BD1566VA
    • EN300-118973
    • 949-99-5
    • (2S)-2-amino-3-(4-nitrophenyl)propionic acid
    • ALANINE, 3-(p-NITROPHENYL)-, L-
    • W-100176
    • AKOS015888316
    • L-4-nitro phenyl alanine
    • 4-14-00-01677 (Beilstein Handbook Reference)
    • (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
    • 4-nitro-(S)-phenylalanine
    • 4-Nitrophenylalanine #
    • SCHEMBL26444
    • H-Phe(4-NO2)-OH.nH2O
    • CCG-44499
    • Q27258826
    • DB-003973
    • DTXSID401020875
    • Phenylalanine, 4-nitro-, L-
    • AS-14311
    • AKOS015853583
    • N0682
    • UNII-45BD1566VA
    • MFCD00051221
    • NSC-152925
    • MDL: MFCD00051221
    • Renchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
    • Clave inchi: GTVVZTAFGPQSPC-QMMMGPOBSA-N
    • Sonrisas: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
    • Brn: 2809673

Atributos calculados

  • Calidad precisa: 210.06400
  • Masa isotópica única: 210.064
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 243
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.2
  • Superficie del Polo topológico: 109
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.408
  • Punto de fusión: 222-223 ºC
  • Punto de ebullición: 414.1 °C at760mmHg
  • Punto de inflamación: 204.2 °C
  • índice de refracción: 1.614
  • PSA: 109.14000
  • Logp: 1.77270
  • Rotación específica: 6.5° (c=1, in 5N HCl)
  • Disolución: 未确定

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Información de Seguridad

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90406-50 G
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
50g
¥ 231.00 2021-05-07
Chemenu
CM220383-500g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
500g
$175 2021-06-09
Chemenu
CM220383-1000g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
1000g
$304 2021-06-09
Fluorochem
M03190-1g
4-Nitro-L-phenylalanine
949-99-5 97%
1g
£10.00 2022-02-28
Fluorochem
M03190-10g
4-Nitro-L-phenylalanine
949-99-5 97%
10g
£10.00 2022-02-28
Fluorochem
M03190-25g
4-Nitro-L-phenylalanine
949-99-5 97%
25g
£20.00 2022-02-28
Fluorochem
M03190-100g
4-Nitro-L-phenylalanine
949-99-5 97%
100g
£59.00 2022-02-28
TRC
N496630-1g
4-Nitro-L-phenylalanine
949-99-5
1g
$ 52.00 2023-09-06
TRC
N496630-5g
4-Nitro-L-phenylalanine
949-99-5
5g
$ 63.00 2023-09-06
TRC
N496630-25g
4-Nitro-L-phenylalanine
949-99-5
25g
$ 98.00 2023-09-06

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  60 s, 0 °C
Referencia
Green preparation of zolmitriptan intermediate
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
Referencia
Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions
Qiao, Shuo; Mo, Junming; Wilcox, Cody B.; Jiang, Bo; Li, Guigen, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water ;  15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Referencia
Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies
Tanwar, Jyoti; Datta, Anupama; Chauhan, Kanchan; Kumaran, S. Senthil; Tiwari, Anjani K.; et al, European Journal of Medicinal Chemistry, 2014, 82, 225-232

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 0 °C
Referencia
Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection
Liu, Jin-Qiang; Chen, Xin-Zhi; Ji, Baoming; Zhao, Bang-Tun, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, neutralized, 0 °C
Referencia
Study on the synthesis of L-4-nitrophenylalanine
Liu, Jin-qiang; Qian, Chao; Zhang, Tao; Chen, Xin-zhi, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(6), 1007-1012

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, < 25 °C
Referencia
Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent
, India, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Referencia
Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Referencia
Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives
Xu, Bixue; Huang, Zhengming; Liu, Changxiao; Cai, Zegui; Pan, Weidong; et al, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Referencia
Preparation of N-(N-benzoylphenylalanyl)phenylalanine dipeptide derivatives as antiviral agents
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5 - 6
Referencia
Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents
Qiu, Jingying; Xu, Bixue; Huang, Zhengming; Pan, Weidong; Cao, Peixue; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Referencia
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Referencia
Preparation of melphalan as nitrogen mustards chemotherapy drug
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5
Referencia
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 8, cooled
Referencia
Process for the preparation of L-p-nitrophenylalanine
Kong, Ling-qiang; Su, Xiao-yan; Wang, Lin-fa; Du, Pei-yan; Yang, Da-cheng, Xinan Daxue Xuebao, 2009, 31(9), 102-105

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 - 20 °C
Referencia
A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
Liu, Jin-Qiang; Qian, Chao; Chen, Xin-Zhi, Synthesis, 2010, (3), 403-406

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 min, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Referencia
Method for synthesis of L-4-nitrophenylalanine
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.5 - 10.5, < 5 °C
Referencia
Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 0 °C
Referencia
Process for synthesis of L-4-nitrophenylalanine
, China, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6
Referencia
Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus
, China, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ;  < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  20 °C → 0 °C; 1 h, pH 6.3, 0 °C
Referencia
Method for preparing zolmitriptan
, China, , ,

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Número de pedido:A1207548
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:47
Precio ($):171.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:949-99-5)4-硝基-L-苯丙氨酸
Número de pedido:LE26563322
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:56
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
A1207548
Pureza:99%
Cantidad:500g
Precio ($):171.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:949-99-5)4-硝基-L-苯丙氨酸
LE26563322
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe